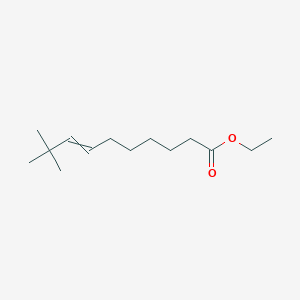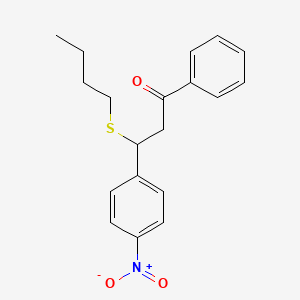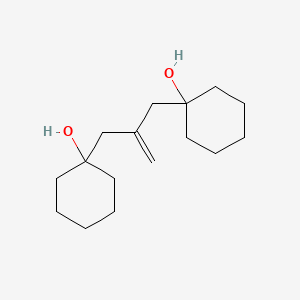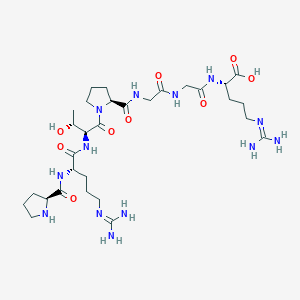![molecular formula C18H22N4O5 B12532760 5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine CAS No. 674781-10-3](/img/structure/B12532760.png)
5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine is a synthetic nucleoside analog This compound is characterized by the presence of an amino group at the 5’ position and a benzyloxycarbonyl-protected amino group at the 3’ position of the thymidine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups.
Introduction of the Amino Group: The 5’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution.
Benzyloxycarbonyl Protection: The amino group at the 3’ position is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Free amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine involves its incorporation into DNA or RNA strands during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the growth of viruses or cancer cells. The molecular targets include DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
- 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}pentanoic acid
- 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}butanoic acid
Uniqueness
5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine is unique due to its specific structure, which allows it to be incorporated into nucleic acids. This property makes it particularly useful in studies of DNA and RNA synthesis and its potential therapeutic applications.
Properties
CAS No. |
674781-10-3 |
|---|---|
Molecular Formula |
C18H22N4O5 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
benzyl N-[(2R,3S,5R)-2-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C18H22N4O5/c1-11-9-22(17(24)21-16(11)23)15-7-13(14(8-19)27-15)20-18(25)26-10-12-5-3-2-4-6-12/h2-6,9,13-15H,7-8,10,19H2,1H3,(H,20,25)(H,21,23,24)/t13-,14+,15+/m0/s1 |
InChI Key |
XOIJRTHQWPLYSI-RRFJBIMHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)

![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)

![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)


![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)

